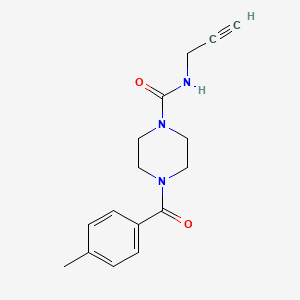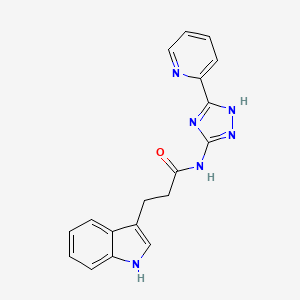
US10940139, Example 02471
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
US10940139, Example 02471 is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized using a unique method that involves the use of specific reagents and conditions.
Mechanism of Action
The mechanism of action of US10940139, Example 02471 is not fully understood. However, it is believed that the compound exerts its therapeutic effects by modulating specific signaling pathways and cellular processes. The compound has been shown to inhibit the activity of specific enzymes and proteins involved in disease progression.
Biochemical and Physiological Effects:
US10940139, Example 02471 has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. The compound has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
US10940139, Example 02471 has several advantages for lab experiments. The compound is stable, easy to synthesize, and has low toxicity. However, the compound has some limitations, such as its poor solubility in water, which may affect its bioavailability.
Future Directions
There are several future directions for the research of US10940139, Example 02471. One potential direction is to study the compound's potential use in combination therapy with other drugs. The compound's mechanism of action could also be further elucidated through in-depth studies. Additionally, the compound's potential use in the treatment of other diseases could be explored.
Conclusion:
US10940139, Example 02471 is a novel compound that has potential therapeutic applications in various fields of scientific research. The compound's unique synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it an exciting area of research. Further studies are needed to fully understand the compound's therapeutic potential and to explore its use in the treatment of various diseases.
Synthesis Methods
US10940139, Example 02471 is synthesized using a multistep process that involves the reaction of specific reagents under specific conditions. The synthesis process involves the use of various chemical reactions such as nucleophilic substitution, oxidation, and reduction. The final product is obtained through purification and isolation techniques such as chromatography and crystallization.
Scientific Research Applications
US10940139, Example 02471 has potential therapeutic applications in various fields of scientific research. This compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. The compound has also been studied for its potential use in drug discovery and development.
properties
IUPAC Name |
3-(1H-indol-3-yl)-N-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c25-16(9-8-12-11-20-14-6-2-1-5-13(12)14)21-18-22-17(23-24-18)15-7-3-4-10-19-15/h1-7,10-11,20H,8-9H2,(H2,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LROGMTUTBSSKQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)NC3=NNC(=N3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Methylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one](/img/structure/B7527210.png)
![3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-[[2-(2-methylimidazol-1-yl)pyridin-4-yl]methyl]propanamide](/img/structure/B7527217.png)
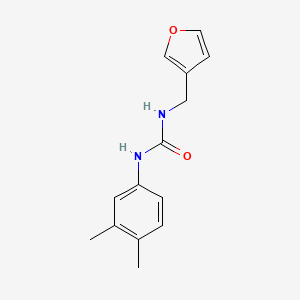
![1-Benzyl-1-[2-(dimethylamino)ethyl]-3-[4-(1,2,4-triazol-1-yl)-2-(trifluoromethyl)phenyl]urea](/img/structure/B7527226.png)

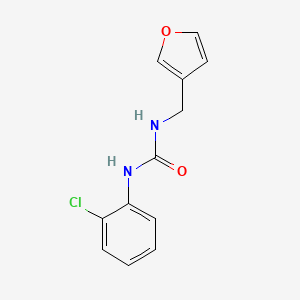
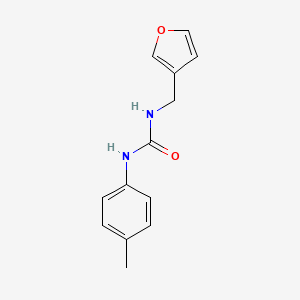

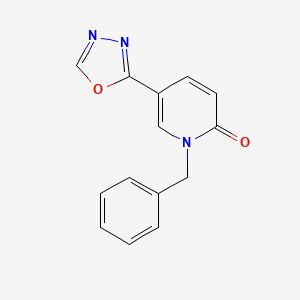
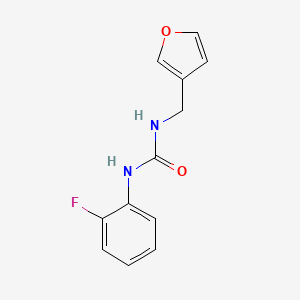
![1-[(2,5-Dimethylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one](/img/structure/B7527283.png)
